molecular formula C6H9NO2 B13961348 2-Amino-3-hydroxy-2-cyclohexen-1-one CAS No. 344243-18-1

2-Amino-3-hydroxy-2-cyclohexen-1-one

Cat. No.: B13961348
CAS No.: 344243-18-1
M. Wt: 127.14 g/mol
InChI Key: YLBUHDPEMGJUAQ-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-2-cyclohexen-1-one is an organic compound with the molecular formula C6H9NO. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a cyclohexenone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-hydroxy-2-cyclohexen-1-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-2-cyclohexen-1-one with ammonia or an amine under specific conditions. The reaction typically requires a solvent such as methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of cyclohexene, followed by subsequent reactions to introduce the amino and hydroxyl groups. This process may utilize various catalysts and oxidizing agents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-2-cyclohexen-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation can yield different oxo-derivatives, while reduction can produce various amino-alcohols .

Scientific Research Applications

2-Amino-3-hydroxy-2-cyclohexen-1-one has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-3-hydroxy-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, participating in the formation of new chemical bonds. Its amino and hydroxyl groups play crucial roles in these interactions, facilitating the compound’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A related compound with a similar cyclohexenone ring structure but lacking the amino and hydroxyl groups.

    3-Amino-2-cyclohexen-1-one: Another similar compound with an amino group but without the hydroxyl group.

Uniqueness

2-Amino-3-hydroxy-2-cyclohexen-1-one is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality distinguishes it from other similar compounds and makes it valuable in synthetic chemistry .

Properties

CAS No.

344243-18-1

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-amino-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C6H9NO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3,7H2

InChI Key

YLBUHDPEMGJUAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)N)O

Origin of Product

United States

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